2-(Pyridin-3-yloxy)ethanol

Medicinal Chemistry ADME Drug Design

Sourcing a heteroaromatic alcohol linker with predictable ADME properties can be challenging. 2-(Pyridin-3-yloxy)ethanol offers a solution with its intermediate XLogP3 of 0.4, strategically positioned between the 2- and 4-isomers. This enables fine-tuning of lipophilicity without scaffold hopping. • Quantitative Differentiation: Provides a TPSA of 42.4 Ų, which is 12.8 Ų lower than the pyrimidinyloxy analog, supporting better predicted intestinal absorption. • Synthetic Benchmark: Documented initial yield of 19% via alkylation of 3-hydroxypyridine, offering a tangible starting point for process optimization. • Reliable Supply: Available for procurement with batch-specific analytical documentation, ensuring reproducibility in fragment growing and lead optimization campaigns.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 119967-49-6
Cat. No. B048073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yloxy)ethanol
CAS119967-49-6
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)OCCO
InChIInChI=1S/C7H9NO2/c9-4-5-10-7-2-1-3-8-6-7/h1-3,6,9H,4-5H2
InChIKeyIFBXNOIFACMNNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-3-yloxy)ethanol: Properties & Sourcing


2-(Pyridin-3-yloxy)ethanol (CAS 119967-49-6) is a pyridine-derived heterocyclic building block with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol [1]. It features a pyridin-3-yloxy moiety linked to an ethanol backbone, endowing it with a balanced hydrophilic-lipophilic profile (XLogP3 = 0.4) and a topological polar surface area (TPSA) of 42.4 Ų [2]. Its bifunctional nature—incorporating both a pyridine nitrogen and a terminal hydroxyl group—renders it a versatile intermediate for pharmaceutical and agrochemical synthesis .

Building Block
Pyridine-ethanol bifunctional intermediate
Physicochemical Profile
Balanced logP and moderate TPSA for ADME tuning
Synthetic Utility
Lead optimization and fragment growing strategies

2-(Pyridin-3-yloxy)ethanol: Isomer & Analog Specificity


While 2-(Pyridin-3-yloxy)ethanol shares the same molecular formula and weight as its positional isomers (2-(pyridin-2-yloxy)ethanol and 2-(pyridin-4-yloxy)ethanol) [1], the substitution pattern on the pyridine ring critically dictates physicochemical and pharmacological properties. The 3-position attachment yields an intermediate XLogP3 value (0.4) compared to the more lipophilic 2-isomer (XLogP3=0.8) and the more hydrophilic 4-isomer (XLogP3=0.1) [1]. Furthermore, its topological polar surface area (42.4 Ų) differs from heteroaromatic replacements like 2-(pyrimidin-5-yloxy)ethanol (TPSA=55.2 Ų), impacting membrane permeability and binding interactions [1]. These quantifiable disparities in partition coefficient and polar surface area preclude direct substitution without compromising experimental reproducibility and lead optimization efforts.

Positional Isomer Shift
2- or 4-pyridinyloxy substitution substantially alters logP, potentially shifting ADME properties and lead optimization outcomes.
Heteroaromatic TPSA Increase
Replacement with pyrimidine analog increases polar surface area, which may reduce membrane permeability relative to the pyridine scaffold.

2-(Pyridin-3-yloxy)ethanol: Comparative Evidence


Lipophilicity vs. Positional Isomers

2-(Pyridin-3-yloxy)ethanol exhibits an intermediate XLogP3 value of 0.4, positioning it between the more lipophilic 2-isomer (XLogP3=0.8) and the more hydrophilic 4-isomer (XLogP3=0.1) [1]. The 0.4-unit difference from the 2-isomer and the 0.3-unit difference from the 4-isomer are substantial in the context of drug discovery, where a ΔlogP ≥ 0.3 can significantly alter cellular permeability and metabolic stability.

Lipophilicity vs. Isomers
Head-to-head
XLogP3 0.4
2-isomer 0.8 · 4-isomer 0.1
Supports intermediate lipophilicity for ADME tuning
Calculated XLogP3; confirm experimentally
Medicinal Chemistry ADME Drug Design

TPSA vs. Pyrimidine Analog

The TPSA of 2-(Pyridin-3-yloxy)ethanol is 42.4 Ų, significantly lower than the 55.2 Ų of the pyrimidine analog 2-(pyrimidin-5-yloxy)ethanol [1]. This 12.8 Ų difference is notable, as TPSA values below 60 Ų are often associated with favorable intestinal absorption [1].

TPSA vs. Pyrimidine
Head-to-head
42.4 Ų
Pyrimidine analog 55.2 Ų
Lower TPSA may support permeability design
Calculated TPSA; permeability assays recommended
Medicinal Chemistry Permeability Oral Bioavailability

Synthetic Efficiency: Documented Routes

Synthesis of 2-(Pyridin-3-yloxy)ethanol is documented with a 19% yield via alkylation of 3-hydroxypyridine with 2-chloroethanol and K₂CO₃ in DMF, and an alternative route starting from methyl [(3-pyridinyl)oxy]acetate according to EP 0 286 242 A2 [1]. While not optimized, the 19% yield provides a baseline for process development and comparison with analogous syntheses.

Synthetic Yield
Supporting evidence
19%
Reported yield (alkylation route)
Baseline yield for process development
Route from EP0286242; optimization expected
Process Chemistry Scale-up Synthetic Methodology

MW & H-Bond Acceptors vs. Core Scaffolds

2-(Pyridin-3-yloxy)ethanol (MW=139.15, HBA=3) possesses a higher molecular weight and an additional hydrogen bond acceptor compared to simpler pyridine alcohols like 3-pyridinemethanol (MW=109.13, HBA=2) [1][2]. The 30 Da increase in molecular weight and the extra H-bond acceptor from the ether oxygen can significantly influence target binding and physicochemical properties.

MW & HBA vs. 3-Pyridinemethanol
Class-level inference
MW 139.15 · HBA 3
3-Pyridinemethanol: 109.13 · HBA 2
Extended scaffold may enhance binding interactions
Class-level; binding affinity data to verify
Fragment-based Drug Discovery Lead Optimization Physicochemical Profiling

2-(Pyridin-3-yloxy)ethanol: Key Applications


Lead Optimization with Balanced Lipophilicity

Medicinal chemistry teams seeking a heteroaromatic ethanol linker with an intermediate logP profile can utilize 2-(Pyridin-3-yloxy)ethanol (XLogP3=0.4). Its balanced lipophilicity, situated precisely between the 2- and 4-pyridinyloxy isomers (XLogP3=0.8 and 0.1, respectively), makes it a preferred scaffold for modulating ADME properties without introducing excessive polarity or lipophilicity [1]. This quantitative differentiation is critical for fine-tuning the physicochemical properties of lead candidates.

TPSA-Driven Oral Bioavailability Design

When membrane permeability is a priority, 2-(Pyridin-3-yloxy)ethanol offers a TPSA of 42.4 Ų, a value 12.8 Ų lower than the pyrimidinyloxy analog [1]. This reduced polar surface area supports better intestinal absorption potential, aligning with Lipinski's guidelines. Researchers optimizing oral bioavailability should favor this scaffold over more polar heteroaromatic replacements.

Fragment Growing & Scaffold Elaboration

2-(Pyridin-3-yloxy)ethanol provides an extended ethylene glycol linker and an additional hydrogen bond acceptor (HBA=3) compared to simpler pyridine alcohols like 3-pyridinemethanol (HBA=2) [1]. This structural expansion increases conformational flexibility and potential binding interactions, making it a valuable intermediate for fragment growing strategies and the synthesis of more complex ligands.

Process Development & Scale-up Baseline

The documented synthetic yield of 19% via alkylation of 3-hydroxypyridine with 2-chloroethanol [1] provides a tangible benchmark for process chemists. While optimization is expected, this quantitative starting point allows for objective assessment of route feasibility and cost projections for pilot-scale procurement.

Application
Selection Property
Validation Focus
Lead optimization with balanced lipophilicity
Intermediate logP profile
ADME property tuning
Oral bioavailability design
Reduced TPSA relative to pyrimidine analog
Membrane permeability assays
Fragment growing strategies
Extended linker with additional HBA
Binding affinity and conformational analysis
Process development and scale-up
Documented synthetic route
Yield optimization and feasibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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